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Compound of Interest

Compound Name: 2-(3-Hydroxycyclobutyl)acetonitrile
CAS No.: 2091611-11-7
Cat. No.: B2637044
Get Quote
. J

Role: Bifunctional Cyclobutane Scaffold for Drug Discovery Primary Application: JAK Inhibitor
Linker Synthesis

Executive Summary

2-(3-Hydroxycyclobutyl)acetonitrile (CAS: 1622903-17-6) is a low-molecular-weight (111.14
Da) bifunctional scaffold characterized by a cyclobutane ring substituted at the 1- and 3-
positions. Its structural rigidity, provided by the cyclobutane core, restricts the conformational
freedom of attached pharmacophores, a property highly valued in optimizing ligand-target
binding affinity. It serves as a key intermediate in the synthesis of next-generation JAK
inhibitors, where it functions as a linker that positions the "warhead" (often a cyanomethyl or
amine group) in a precise spatial orientation relative to the hinge-binding motif.

Chemical Identity & Physical Properties[1]

The compound exists as two diastereomers (cis and trans) due to the geometry of the 1,3-
disubstituted cyclobutane ring.
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Table 1: Core Chemical Data

Property

Data

IUPAC Name

2-(3-Hydroxycyclobutyl)acetonitrile

Common Name

(3-Hydroxycyclobutyl)acetonitrile

CAS Number (Mix)

1622903-17-6

CAS Number (cis)

2091611-11-7

Molecular Formula CsHoNO
Molecular Weight 111.14 g/mol
SMILES N#CCC1CC(O)C1

Physical State

Viscous oil or low-melting solid (isomer

dependent)
Solubilit Soluble in DMSO, MeOH, DCM; Moderate water
olubili
Y solubility
pKa (Predicted) ~14.5 (Secondary alcohol)

Structural Analysis & Stereochemistry

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to geometric isomerism.

Understanding the distinction between cis and trans isomers is critical, as they display distinct

biological activities and spectroscopic signatures.

o Cis-Isomer: The hydroxyl group (-OH) and the cyanomethyl group (-CH2CN) are on the same

side of the ring plane. This is often the preferred isomer for compact binding pockets.

e Trans-Isomer: The groups are on opposite sides of the ring plane.

Stereochemical Diagram

The following diagram illustrates the geometric relationship between the isomers.
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Figure 1. Geometric isomerism of 1,3-disubstituted cyclobutanes. The puckered conformation
of the ring further influences the spatial vector of the substituents.

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-hydroxycyclobutyl)acetonitrile typically proceeds via a Horner-
Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. This route allows for
the construction of the carbon skeleton while managing the oxidation state of the
functionalities.

Mechanistic Pathway[3][4][6][7]

 HWE Olefination: Reaction of a protected 3-oxocyclobutanone with diethyl
cyanomethylphosphonate generates the exocyclic alkene.

e Hydrogenation: Reduction of the alkene and concomitant deprotection (if benzyl is used)
yields the target alcohol.

Experimental Protocol: HWE Route

Reagents: 3-(Benzyloxy)cyclobutanone, Diethyl cyanomethylphosphonate, LIHMDS (or NaH),
Pd(OH)2/C, Ha.
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Step 1: Olefination

o Activation: In a flame-dried flask under Nz, suspend NaH (1.2 eq) in dry THF at 0°C.

Phosphonate Addition: Add diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30
min to form the ylide.

Ketone Addition: Add 3-(benzyloxy)cyclobutanone (1.0 eq) in THF dropwise.
Reaction: Warm to RT and stir for 2—4 hours. Monitor by TLC (formation of exocyclic alkene).
Workup: Quench with sat. NH4Cl, extract with EtOAc, dry over MgSOa, and concentrate.

Product: 2-(3-(Benzyloxy)cyclobutylidene)acetonitrile.

Step 2: Hydrogenation & Deprotection

Setup: Dissolve the alkene intermediate in MeOH or EtOH.
Catalyst: Add 20% Pd(OH)2/C (Pearlman's catalyst, ~10 wt% loading).

Reduction: Purge with Hz gas (balloon pressure or 50 psi in a Parr shaker). Stir at RT for 12—
24 hours.

o Note: This step reduces the double bond AND cleaves the benzyl ether to the free alcohol.
Purification: Filter through Celite to remove Pd. Concentrate filtrate.[1]

Isolation: Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM) to separate
cis/trans isomers if necessary.

Synthesis Workflow Diagram
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Figure 2: Synthetic route from protected cyclobutanone to the target nitrile via HWE olefination

and global reduction.

Reactivity & Applications in Drug Discovery

The utility of 2-(3-hydroxycyclobutyl)acetonitrile lies in its orthogonal reactivity. It possesses
two distinct handles for chemical elaboration:[2][1][3]

e Hydroxyl Group (C3):

o Reactivity: Can be converted to a leaving group (mesylate/tosylate) for nucleophilic
displacement (e.g., by amines to form the core of JAK inhibitors).

o Oxidation: Can be oxidized back to the ketone to introduce different nucleophiles via

reductive amination.

o Cyanomethyl Group (C1):

o Reduction: Reduces to an ethylamine (-CH2CHzNH:2), serving as a flexible linker.

o Hydrolysis: Converts to carboxylic acid or amide.
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o Cyclization: Can participate in heterocycle formation (e.g., pyrazoles, imidazoles).

Case Study: JAK Inhibitor Scaffold

In the development of selective JAK1 inhibitors (e.g., analogs related to Upadacitinib or
Abrocitinib research), the cyclobutyl ring acts as a rigid spacer that directs the inhibitor into the
ATP-binding pocket. The cis-configuration is often critical to mimic the transition state or to
ensure the "warhead" (cyanomethyl) interacts with the catalytic cysteine residues without steric
clash.

Key Reference: The specific use of 3-substituted cyclobutyl acetonitriles is documented in
patent literature regarding JAK1/JAKS inhibitors, where the nitrile group often remains as a
functional motif or is reduced to an amine linker [1][2].

Safety & Handling (MSDS Highlights)

e Hazards:

o Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide
ions in vivo.

o Irritant: Causes skin and eye irritation.
e Handling:
o Use only in a chemical fume hood.
o Wear nitrile gloves (double gloving recommended) and safety glasses.
o Avoid contact with strong acids (risk of HCN evolution).
o Storage:
o Store at 2—8°C under inert atmosphere (Argon/Nitrogen).

o Hygroscopic; keep container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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